molecular formula Zr(OH)4<br>H4O4Z B077722 Zirconium hydroxide CAS No. 14475-63-9

Zirconium hydroxide

Cat. No.: B077722
CAS No.: 14475-63-9
M. Wt: 159.25 g/mol
InChI Key: HAIMOVORXAUUQK-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconium hydroxide is an inorganic compound with the chemical formula Zr(OH)₄. It is a white, amorphous powder that is insoluble in water but soluble in acids and alkalis. This compound is commonly used as a precursor for the synthesis of zirconium dioxide (zirconia), which has numerous industrial and scientific applications.

Synthetic Routes and Reaction Conditions:

    Precipitation Method: this compound can be synthesized by the precipitation of zirconium salts, such as zirconium oxychloride, with a base like ammonium hydroxide or sodium hydroxide.

    Hydrothermal Method: This method involves the reaction of zirconium salts with a base under high temperature and pressure conditions.

Industrial Production Methods:

    Neutralization Precipitation: In industrial settings, this compound is often produced by neutralizing zirconium oxychloride with a base.

    Alkoxide Hydrolysis: Another industrial method involves the hydrolysis of zirconium alkoxides in the presence of water and an acid catalyst.

Types of Reactions:

Common Reagents and Conditions:

    Bases: Ammonium hydroxide, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.

    Temperature: Decomposition occurs at 550°C.

Major Products:

    Zirconium Dioxide (ZrO₂): Formed by the decomposition of this compound.

    Zirconium Salts: Formed by the reaction with mineral acids.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

Target of Action

Zirconium hydroxide, often referred to as hydrous zirconia, is an ill-defined material or family of materials described as ZrO2·nH2O and Zr(OH)4·nH2O . It is widely employed in the preparation of solid acid catalysts and has found numerous applications as nanocatalysts, nanosensors, adsorbents . The primary targets of this compound are these various applications where it exhibits its unique properties.

Mode of Action

This compound interacts with its targets primarily through its physicochemical properties. For instance, in the synthesis of zirconia nanoparticles, this compound plays a crucial role. The dimension and structure of precursors could be modulated by adjusting pH . In another example, this compound is used as an impregnating material on activated carbon to develop a novel adsorbent for the removal of anionic reactive dye .

Biochemical Pathways

It’s known that zirconium-based materials have higher binding capacities towards important anionic and cationic contaminants, such as copper, lead, arsenic, fluoride, and phosphate . This suggests that this compound may interact with these elements and compounds in the environment, affecting their biochemical pathways.

Pharmacokinetics

It is known that this compound is a white to off-white solid that is sparingly soluble in water . It has relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, in the context of water treatment, this compound can adsorb various contaminants, thereby purifying the water . In the context of nanomaterial synthesis, this compound can serve as a precursor, leading to the formation of zirconia nanoparticles with specific phases and shapes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the nature and concentration of bases, the process temperature, and the ratio of the reagents can affect the characteristics of zirconium hydroxides synthesized via heterophase conversion of zirconium oxychloride octahydrate . Additionally, high concentrations of CO2 can reduce the decomposition kinetics of certain compounds by occupying this compound’s active sites with carbonaceous adsorbates .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatility as a precursor for various zirconium compounds and its wide range of applications in catalysis, drug delivery, and industrial processes. Its ability to form stable complexes with different reagents and its high surface area make it an invaluable material in scientific research and industrial applications .

Properties

IUPAC Name

zirconium(4+);tetrahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4H2O.Zr/h4*1H2;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIMOVORXAUUQK-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O4Zr, Zr(OH)4
Record name Zirconium tetrahydroxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Zirconium_tetrahydroxide
Description Chemical information link to Wikipedia.
Record name Zirconium(IV) hydroxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Zirconium(IV)_hydroxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065774
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

14475-63-9, 12688-15-2
Record name Zirconium tetrahydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14475-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zirconium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012688152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zirconium hydroxide (Zr(OH)4), (T-4)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zirconium tetrahydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Zirconium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIRCONIUM (IV) HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YIC9E1JX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An equimolar solutions of titanium chloride (TiCl4) and zirconium chloride (ZrCl4) in anhydrous ethanol are mixed and treated with excess aqueous ammonia solution to obtain a co-precipitate of titanium hydroxide and zirconium hydroxide. After working up said co-precipitate in a manner similar in example 1 it is calcined at 500° C. to obtain a support which is then impregnated with an appropriate amount of aqueous nickel oxalate solution and dried at 90° C. so as to obtain a supported catalyst which contains 2% by weight of nickel catalyst. The supported catalyst is then divided into four equal portions which are all reduced in reactors with hydrogen at respectively 250° C., 300° C., 400° C. and 500° C. The supported catalysts thus reduced are then tested for their activity in the conversion of benzene under the following conditions:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An equimolar quantity of titanium n-butoxide [Ti(OC4H9)4 ] and zirconium chloride (ZnCl4) is dissolved respectively in an appropriate amount of anhydrous ethyl alcohol. After two ethyl alcohol solutions are mixed, the mixture is added dropwise to an excess of aqueous ammonia solution to obtain a white co-precipitate of titanium hydroxide with zirconium hydroxide. The co-precipitate is collected by filtration and then washed with de-ionized water until the solution is free of chloride ion. After being dried at 100° C. the co-precipitate is calcined in air at 500° C. for 2 hours to obtain the support of this example. 3.4 ml of 1.0M nickel nitrate solution is mixed well with the above support, the mixture is then dried at 90° C. whereby a supported catalyst which contains as 2wt% of nickel is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

TiO2 particles (average particle diameter: 0.26 μm) produced through sulfuric acid process was added to water, to prepare aqueous slurry (TiO2 concentration: 400 g/L). This slurry (0.5 L) was heated to 80° C. under stirring. While maintaining this temperature, a 150 g/L aqueous solution of sodium silicate, which corresponded to 5% by mass (in terms of SiO2) of TiO2, was added to the slurry. Then, 30% sulfuric acid was added thereto over 120 minutes such that the pH of the mixture should be 7. The resultant slurry was aged for 30 minutes. Next, under stirring, the temperature of the slurry was regulated so as to be 40° C. While the pH of the slurry was maintained to 7, a 100 g/L aqueous solution of zirconium oxychloride, which corresponded to 1% by mass (in terms of ZrO2) of TiO2, and 30% aqueous sodium hydroxide were added to the slurry as a single portion over 60 minutes. The resultant slurry was aged for 30 minutes. Then, under stirring, while the pH of the slurry was maintained to 7, a 250 g/L aqueous solution of sodium aluminate, which corresponded to 2% by mass (in terms of Al2O3) of TiO2, and 30% sulfuric acid were added as a single portion to the slurry over 60 minutes. The resultant slurry was aged for 60 minutes. Thus, on the surface of TiO2, coating layers of silicon hydroxide, zirconium hydroxide, and aluminum hydroxide were formed in the order as set forth.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

adding an aqueous solution of a zirconium salt to an aqueous slurry of antimony trioxide particles so that the proportion of the zirconium salt is about 0.1 to about 5 percent by weight (as ZrO2) of the total weight of said composition to form zirconium hydroxide and deposit it onto the surfaces of the antimony trioxide particles;
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zirconium hydroxide
Customer
Q & A

Q1: How does Zirconium Hydroxide interact with target substances for removal?

A1: this compound exhibits a strong affinity for specific ions and molecules. Its effectiveness stems from its surface hydroxyl groups, which can engage in various interactions:

  • Adsorption: Electrostatic forces between the positively charged this compound surface and negatively charged species like phosphate, sulfate, and fluoride ions facilitate their adsorption. [, , , , ]
  • Ion Exchange: this compound can exchange its surface hydroxyl groups with target anions in solution, leading to effective removal. [, ]
  • Ligand Exchange: This process is crucial for phosphate adsorption, where phosphate ions replace surface hydroxyl groups on this compound, forming strong inner-sphere complexes. []

Q2: Can co-adsorbed water affect the performance of this compound in capturing carbon dioxide (CO2)?

A2: Unlike some materials like zeolite 13X, mesoporous this compound demonstrates resilience to co-adsorbed water during CO2 capture. Studies show that it maintains reversible CO2 adsorption-desorption behavior even in the presence of water, making it suitable for real-world CO2 capturing processes. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Various spectroscopic methods provide insights into the structure and properties of this compound:

  • X-Ray Diffraction (XRD): XRD helps identify the crystalline phases present, differentiating between amorphous and crystalline forms of this compound. [, , , , , ]
  • X-Ray Photoelectron Spectroscopy (XPS): XPS analyzes the surface chemistry, revealing the presence of hydroxyl groups, their types (terminal or bridging), and the oxidation state of Zirconium. [, , , ]
  • Raman Spectroscopy: This technique is sensitive to changes in the crystal structure and can differentiate between various Zirconium Oxide polymorphs. [, ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present, including hydroxyl groups and any organic modifications. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, can probe the local environment of atoms in this compound, providing insights into its structure and interactions with adsorbates. [, ]

Q4: How does the calcination temperature influence the properties of this compound?

A4: Calcination temperature plays a crucial role in determining the final structure and properties of this compound:

  • Crystal Structure: At low calcination temperatures (<100°C), this compound remains amorphous. As the temperature rises, it transforms into various crystalline phases, primarily tetragonal and monoclinic Zirconium Oxide. [, , , , ]
  • Stability: Calcination enhances the thermal and chemical stability of this compound by removing water molecules and promoting crystallization. [, ]

Q5: Is this compound stable in acidic or alkaline conditions?

A5: this compound exhibits varying stability depending on pH and temperature.

  • Acidic Conditions: While generally stable under mildly acidic conditions, prolonged exposure to highly acidic environments can lead to dissolution. [, ]

Q6: How does the stability of this compound impact its applications?

A6: The stability of this compound under different conditions dictates its suitability for various applications:

  • Adsorbent: Its stability in both acidic and alkaline environments makes it a versatile adsorbent for various pollutants across a wide pH range. [, , , , , ]
  • Catalyst: The thermal stability achieved through calcination makes this compound a suitable support material for high-temperature catalytic reactions. [, , ]
  • Biomedical Applications: Its biocompatibility and potential biodegradability make it attractive for biomedical applications, but further research is needed to assess long-term stability and potential effects in biological environments. [, , ]

Q7: Does this compound exhibit any catalytic activity?

A9: While this compound itself possesses limited catalytic activity, it serves as an excellent support material for various catalysts. Its high surface area, tunable porosity, and thermal stability make it suitable for anchoring catalytically active metal nanoparticles. [, , , ]

Q8: How does the surface area of this compound influence its catalytic performance?

A10: A higher surface area generally translates to more available active sites for catalytic reactions. Mesoporous this compound, with its high surface area, exhibits superior catalytic activity in reactions like CO2 adsorption and n-pentane isomerization. [, ]

Q9: Can the catalytic properties of this compound be further modified?

A9: Yes, modifying this compound can enhance its catalytic properties:

  • Sulfation: Treating this compound with sulfate ions creates sulfated Zirconia, a solid acid catalyst with applications in isomerization reactions. [, ]
  • Metal Loading: Impregnating this compound with metals like Platinum (Pt) or Ruthenium (Ru) generates supported metal catalysts, highly effective in reactions like n-pentane isomerization and hydrogenation. [, ]
  • Ammonium Modification: Incorporating ammonium groups onto the surface of this compound improves its phosphate adsorption capacity and selectivity. []

Q10: How is computational chemistry employed to study this compound?

A10: Computational methods are invaluable for investigating the properties and behavior of this compound at the molecular level:

  • Density Functional Theory (DFT) Calculations: DFT helps understand the interactions between this compound and target molecules, elucidate reaction mechanisms, and predict the stability of different structures. []
  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound in solution, including its interaction with water molecules and other solutes. []

Q11: How does the structure of this compound influence its adsorption capacity for pollutants?

A11: The adsorption capacity of this compound is directly related to its structure:

  • Surface Hydroxyl Groups: The number and accessibility of surface hydroxyl groups are crucial for adsorption. Modifying the synthesis conditions or incorporating specific functional groups can tailor the density and reactivity of these sites. [, , , , ]
  • Surface Area and Porosity: A high surface area and porous structure provide more adsorption sites and facilitate the diffusion of pollutants, leading to enhanced removal efficiency. [, , ]
  • Crystal Structure: Different crystalline forms of Zirconium Oxide, such as tetragonal and monoclinic, exhibit variations in their surface properties and adsorption behavior. [, ]

Q12: How can the stability of this compound be enhanced?

A12: Several strategies can improve the stability of this compound:

  • Calcination: Heating this compound at elevated temperatures removes water molecules and promotes crystallization, enhancing its thermal and chemical stability. [, ]
  • Surface Modification: Coating this compound with protective layers or incorporating specific functional groups can improve its resistance to harsh conditions. [, ]
  • Controlled Synthesis: Optimizing the synthesis parameters, such as pH, temperature, and aging time, can influence the particle size, morphology, and stability of this compound. [, , , , ]

Q13: How is the adsorption capacity of this compound for pollutants quantified?

A13: Several techniques are used to measure the adsorption capacity of this compound:

  • Batch Adsorption Experiments: These experiments involve contacting a known amount of this compound with a solution containing the target pollutant. By measuring the concentration of the pollutant in the solution before and after contact, the amount adsorbed can be calculated. [, , , , ]
  • Adsorption Isotherms: Isotherms are graphical representations of the equilibrium relationship between the amount of adsorbate adsorbed on the surface of the adsorbent (this compound) and the concentration of the adsorbate in the solution at a constant temperature. Common isotherm models used to fit the experimental data include Langmuir and Freundlich models. [, ]

Q14: How can the morphology and particle size of this compound be characterized?

A14: Microscopic techniques are essential for characterizing the morphology and particle size of this compound:

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the size, shape, and arrangement of this compound particles, even at the nanoscale. [, , ]
  • Scanning Electron Microscopy (SEM): SEM offers detailed surface images, revealing the morphology and texture of this compound particles. [, , ]
  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic size distribution of particles in solution, providing information about the aggregation behavior of this compound. []

Q15: Are there any alternatives to this compound for pollutant removal?

A15: Yes, various alternative adsorbents exist, each with its advantages and limitations:

  • Activated Carbon: Highly porous with a large surface area, effective for a wide range of pollutants, but can be costly and difficult to regenerate. []
  • Zeolite: Microporous aluminosilicates with high selectivity for specific ions, but their performance can be hampered by the presence of water. []
  • Iron Oxides: Effective for removing arsenic and other heavy metals, but their adsorption capacity can be lower than this compound. []
  • Layered Double Hydroxides (LDHs): Highly versatile materials with tunable properties, but their synthesis can be more complex. []

Q16: Can this compound be reused after pollutant adsorption?

A16: Yes, this compound can be regenerated and reused multiple times, enhancing its cost-effectiveness and reducing waste:

  • Desorption: Treating the spent this compound with an appropriate desorbing agent can release the adsorbed pollutants, allowing the material to be reused. [, , , ]
  • Regeneration: After desorption, this compound can be further treated to restore its original adsorption capacity. [, ]

Q17: What are some essential tools for researching this compound?

A17: Effective research on this compound requires a combination of experimental and computational tools:

  • Material Synthesis & Characterization: Facilities for synthesizing this compound with controlled properties (e.g., sol-gel synthesis, hydrothermal methods) and characterizing its structure and morphology (e.g., XRD, TEM, SEM, BET surface area analysis) are essential. [, , , , , , ]
  • Adsorption & Catalysis Testing: Equipment for conducting adsorption experiments (e.g., batch adsorption setups, gas adsorption analyzers) and evaluating catalytic activity (e.g., gas chromatography, mass spectrometry) is crucial. [, , , , ]
  • Computational Resources: Access to high-performance computing clusters and software for performing DFT calculations and MD simulations is beneficial for understanding the molecular-level behavior of this compound. [, ]

Q18: What are some significant historical developments in this compound research?

A18: Key milestones in this compound research include:

  • Early Applications: The use of this compound for various applications, including pigment production and catalysis, dates back to the early 20th century. []
  • Development of Zirconia Ceramics: The discovery of Zirconia's excellent mechanical and thermal properties led to its widespread use in ceramics, with this compound serving as a key precursor material. []
  • Advances in Nanotechnology: The development of nanostructured this compound materials with enhanced surface area and reactivity opened up new possibilities for adsorption, catalysis, and biomedical applications. [, , , ]

Q19: What are some emerging interdisciplinary applications of this compound?

A19: The unique properties of this compound make it a promising candidate for various interdisciplinary applications:

  • Environmental Remediation: Combining this compound with other materials like Layered Double Hydroxides (LDHs) creates hybrid adsorbents with synergistic effects for removing multiple pollutants simultaneously. []
  • Catalysis and Energy: Incorporating this compound into advanced catalytic systems for clean energy production, such as fuel cells and hydrogen production, is an active area of research. [, , ]
  • Biomedical Engineering: Exploring the use of this compound in drug delivery systems, biosensors, and bone tissue engineering is gaining traction due to its biocompatibility and potential biodegradability. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.